molecular formula C9H13Br2N B1379808 (4-Bromophenyl)isopropylamine hydrobromide CAS No. 1609396-26-0

(4-Bromophenyl)isopropylamine hydrobromide

Cat. No.: B1379808
CAS No.: 1609396-26-0
M. Wt: 295.01 g/mol
InChI Key: MFPHIMBVRCNUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromophenyl)isopropylamine hydrobromide” is a chemical compound with the molecular formula C9H13Br2N and a molecular weight of 295.01 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 295.01 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Enzyme Inhibition Studies

Studies have shown that derivatives of bromophenols, including those related to (4-Bromophenyl)isopropylamine hydrobromide, have been effective inhibitors of various enzymes. For instance, the first synthesis of certain bromophenol derivatives demonstrated effective inhibition of carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with inhibition constants indicating strong inhibitory effects (Cetin Bayrak et al., 2017). Similarly, another study found that cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were potent inhibitors of carbonic anhydrase enzyme, showing significant potential for therapeutic applications (M. Boztaş et al., 2015).

Carbon Dioxide Capture

A novel application in environmental technology is the use of certain ionic liquids derived from bromophenyl compounds for carbon dioxide capture. These liquids react reversibly with CO2, effectively sequestering it as a carbamate salt. This process, which is comparable in efficiency to commercial amine sequestering agents but offers advantages such as non-volatility and water independence, underscores the potential of bromophenyl derivatives in sustainable technologies (Eleanor D. Bates et al., 2002).

Antioxidant Properties

Bromophenol derivatives have been highlighted for their antioxidant properties. Research into natural bromophenols isolated from marine algae has shown significant radical scavenging activity, indicating their potential as natural antioxidants in food and pharmaceutical industries. These compounds have been evaluated using various assays to demonstrate their effectiveness in scavenging free radicals and protecting against oxidative stress (E. K. Olsen et al., 2013).

Antibacterial Activity

Bromophenol compounds have also been investigated for their antibacterial properties. Extracts from the marine red alga Rhodomela confervoides, which contain bromophenol derivatives, have been tested against various bacterial strains. Some of these compounds exhibited moderate to potent antibacterial activity, suggesting their potential use in developing new antibacterial agents (N. Xu et al., 2003).

Advanced Materials Development

In the field of materials science, bromophenyl derivatives have been utilized in the synthesis of new semiorganic crystals for laser applications. For example, semiorganic single crystals incorporating bromophenyl groups have been developed and analyzed for their structural, spectral, and optical properties, demonstrating their potential for use in laser technology and optical applications (R. Aarthi et al., 2019).

Biochemical Analysis

Cellular Effects

The effects of (4-Bromophenyl)isopropylamine hydrobromide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, this compound can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and monoamine oxidase. These interactions can alter the metabolic flux and levels of various metabolites, influencing cellular function and homeostasis. The compound’s metabolism can also produce reactive intermediates that may contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For instance, the compound’s ability to cross cell membranes and reach intracellular targets is essential for its effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biological effects .

Properties

IUPAC Name

4-bromo-N-propan-2-ylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPHIMBVRCNUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-19-9
Record name (4-Bromophenyl)isopropylamine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)isopropylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)isopropylamine hydrobromide
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)isopropylamine hydrobromide
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)isopropylamine hydrobromide
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)isopropylamine hydrobromide
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)isopropylamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.